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Introduction
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to the lack

of targeted therapies. The CBP/p300 bromodomain inhibitor, I-CBP112, has emerged as a

promising investigational agent in TNBC research. These application notes provide a

comprehensive overview of I-CBP112's mechanism of action and detailed protocols for its

application in preclinical TNBC studies. I-CBP112 has been shown to sensitize TNBC cells to

conventional chemotherapy by downregulating the expression of key ATP-binding cassette

(ABC) transporters, which are major contributors to multidrug resistance.[1][2][3] This is

achieved through the modulation of the epigenetic landscape at the promoters of these

transporter genes.

Mechanism of Action
I-CBP112 is a potent and selective inhibitor of the bromodomains of the highly homologous

histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1] In TNBC cells, I-
CBP112 treatment leads to a significant reduction in the transcription and protein levels of

several ABC transporters, including ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10.[3] This

effect is associated with a decrease in the trimethylation of histone H3 at lysine 4 (H3K4me3), a

mark of active transcription, at the promoters of genes like ABCC1 and ABCC10.[1][3]

Concurrently, I-CBP112 treatment enhances overall nucleosome acetylation.[1][3] A key aspect

of its mechanism is the recruitment of Lysine-Specific Demethylase 1 (LSD1) to the promoters
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of these ABC transporter genes, which contributes to their transcriptional repression.[1][2][3]

The inhibition of these efflux pumps leads to increased intracellular accumulation of

chemotherapeutic agents, thereby enhancing their cytotoxic effects.[1][2]

Data Presentation
Table 1: Effect of I-CBP112 on the IC50 of
Chemotherapeutic Drugs in MDA-MB-231 Cells
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various

chemotherapeutic agents in the MDA-MB-231 TNBC cell line, with and without pre-treatment

with 10 µM I-CBP112 for 72 hours.[1]

Chemotherapeutic
Agent

IC50 (Control)
IC50 (+ 10 µM I-
CBP112)

Fold Sensitization

Doxorubicin 120 nM 40 nM 3.0

Epirubicin 80 nM 25 nM 3.2

Daunorubicin 90 nM 30 nM 3.0

Paclitaxel 15 nM 5 nM 3.0

Docetaxel 10 nM 3 nM 3.3

Vincristine 20 nM 7 nM 2.9

Methotrexate 5 µM 1.5 µM 3.3

Table 2: Effect of I-CBP112 on ABC Transporter
Expression in MDA-MB-231 Cells
This table presents the quantitative changes in mRNA and protein levels of key ABC

transporters in MDA-MB-231 cells following a 72-hour treatment with 10 µM I-CBP112.[3]
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ABC Transporter mRNA Level Change (Fold)
Protein Level Change
(Fold)

ABCC1 ~0.4 ~0.5

ABCC3 ~0.5 ~0.6

ABCC4 ~0.6 ~0.7

ABCC5 ~0.5 ~0.6

ABCC10 ~0.3 ~0.4

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608045#i-cbp112-application-in-triple-negative-
breast-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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